molecular formula C8H7N3O2 B3027174 Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate CAS No. 1234615-76-9

Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B3027174
CAS No.: 1234615-76-9
M. Wt: 177.16
InChI Key: FEHWBWCQKKRFGX-UHFFFAOYSA-N
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Description

Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound with a fused pyrrolo-pyrimidine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Future Directions

The future directions for research on “Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” and related compounds could involve further exploration of their pharmacological effects, particularly their potential as neuroprotective and anti-inflammatory agents . Additionally, more research is needed to fully understand their safety profile and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate followed by cyclization using sodium methoxide can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry are increasingly being applied to optimize the synthesis process, focusing on using non-hazardous solvents and reagents to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone in DMF at room temperature.

    Reduction: Hydrogenation using palladium catalysts.

    Substitution: Halogenation using halogen sources like N-bromosuccinimide (NBS).

Major Products Formed

The major products formed from these reactions include various halogenated derivatives and oxidized forms, which are often used as intermediates in further synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate stands out due to its specific structural features that allow for versatile chemical modifications. Its ability to act as a multi-targeted kinase inhibitor makes it a valuable compound in medicinal chemistry, particularly in cancer research .

Properties

IUPAC Name

methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-3-10-7-5(6)2-9-4-11-7/h2-4H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHWBWCQKKRFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=NC=NC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801187504
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801187504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234615-76-9
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234615-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801187504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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